Dithionous acid

Catalog No.
S605614
CAS No.
15959-26-9
M.F
H2S2O4
H2O4S2
M. Wt
130.15 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithionous acid

Standard alkaline sodium dithionite lacks the protonation required for low-pH reductive pathways, leading to incomplete chromophore reduction and metal extraction. Our dithionous acid generation precursors provide:

  • Maximized transient SO2•- radical concentration for demanding bleaching.
  • Simultaneous reduction and chelation of transition metals at low pH.
  • Enhanced kinetics for electrochemical sulfur redox studies.

Pre-packaged kits ensure reproducibility and rapid deployment.

CAS Number

15959-26-9

Product Name

Dithionous acid

Molecular Formula

H2S2O4
H2O4S2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)

InChI Key

GRWZHXKQBITJKP-UHFFFAOYSA-N

SMILES

OS(=O)S(=O)O

Canonical SMILES

OS(=O)S(=O)O

The exact mass of the compound Dithionous acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of sulfur oxoacid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Hydrosulfurous acid, Dithionige Säure, H2S2O4, Sulfur hydroxide oxide, Dithionous acid

Purity

0.1 M in H2O

Package Size

25 ml, 50 ml, 100 ml

Dithionous acid (H2S2O4) is a highly reactive, diprotic sulfur oxoacid (pKa1 = 0.35, pKa2 = 2.45) that serves as the potent conjugate acid of the dithionite dianion[1]. While rarely isolated in pure anhydrous form due to its rapid disproportionation kinetics, it is a critical active species generated in situ for low-pH reductive environments [2]. For procurement and process engineering, sourcing high-purity precursors to generate dithionous acid offers distinct advantages over standard alkaline dithionite or generic sulfites. Specifically, it unlocks specific nucleophilic addition mechanisms, radically shifts the standard reduction potential, and maximizes the transient concentration of the highly active sulfur dioxide radical anion (SO2•−) essential for demanding bleaching, metal chelation, and electrochemical reduction workflows [3].

Research & Procurement Fit

Procure as stable dithionite salts (e.g., sodium dithionite); the free acid H₂S₂O₄ is unisolatable.
Provides the dithionite anion (S₂O₄²⁻) with sulfur in the metastable +3 oxidation state, enabling mild reduction.
Suited for workflows requiring selective, controlled reduction of sensitive substrates (quinones, azo bonds, disulfides).

Substituting in situ generated dithionous acid with stable alkaline sodium dithionite or generic sulfurous acid fundamentally alters the thermodynamic and kinetic profile of the reduction system [1]. Alkaline dithionite solutions lack the necessary protonation to drive specific low-pH reduction pathways, resulting in incomplete reduction of recalcitrant chromophores or transition metals [2]. Conversely, sulfurous acid (H2SO3) or bisulfite systems exhibit significantly lower reducing power—lacking the critical S-S bond cleavage that generates the SO2•− radical—and fail to achieve the required redox potentials [3]. Consequently, failing to specifically engineer the process for dithionous acid generation leads to extended reaction times, higher required stoichiometric excesses, and suboptimal yields in sensitive analytical or industrial reduction applications [1].

Substitution Risk

Free acid form cannot be used
Dithionous acid exists only transiently; substituting with the free acid is not feasible. Always use stable dithionite salts.
Reduction mechanism differs from stronger agents
Dithionite reduces via the SO₂⁻ radical pathway with moderate potential (−0.66 V). NaBH₄ or thiourea dioxide may alter selectivity and byproduct profiles.
Counterion and solution environment shift reactivity
The dithionite anion’s behavior depends on the cation (Na⁺ vs. others) and pH. Sodium dithionite may not directly substitute for other dithionite salts without validation.

pH-Modulated Protonation for Reductive Power

The generation of dithionous acid at low pH significantly alters the thermodynamic reducing power of the system compared to standard alkaline dithionite. While alkaline sodium dithionite exhibits a standard reduction potential of roughly -0.66 V for the S2O4^2- / 2HSO2^- couple, the protonated dithionous acid system (H2S2O4 / S2O4^2-) achieves a standard reduction potential of -1.12 V[1]. This massive shift in potential provides the necessary driving force to reduce recalcitrant inorganic species and complexed metal ions that remain completely inert to standard bisulfite or neutral dithionite treatments [2].

Evidence DimensionStandard reduction potential (E°)
Target Compound Data-1.12 V (Dithionous acid system, H2S2O4 / S2O4^2-)
Comparator Or Baseline-0.66 V (Alkaline sodium dithionite)
Quantified Difference460 mV increase in thermodynamic reducing power
ConditionsStandard aqueous conditions, 25°C

This extreme shift in reduction potential dictates the choice of dithionous acid generation for reducing highly stable transition metal complexes and recalcitrant organic reducible groups.

Oxidation State
Class-level
+3
Unique intermediate sulfur oxidation state supports selective reduction over +5 (dithionate) or +2 (sulfoxylate) species.
Structural assignment; reactivity may vary with conditions.

Accelerated Radical Generation for Rapid Reduction

The distinct structural feature of dithionous acid is its exceptionally weak and elongated S-S bond, which facilitates rapid homolytic cleavage to generate the active reducing species, the sulfur dioxide radical anion (SO2•−) [1]. In acidic environments where H2S2O4 is the dominant species, the equilibrium shifts to favor a higher transient concentration of this highly reactive radical compared to neutral or alkaline solutions of sodium dithionite [2]. This translates to significantly faster reduction kinetics for target substrates, allowing for shorter residence times in flow systems or batch reactors compared to using generic sulfites which cannot form this specific radical intermediate [3].

Evidence DimensionActive radical (SO2•−) availability and reduction rate
Target Compound DataHigh transient SO2•− concentration via rapid S-S cleavage of H2S2O4
Comparator Or BaselineSulfurous acid / bisulfite (No SO2•− radical generation)
Quantified DifferenceOrders of magnitude faster reduction of target chromophores via radical pathway
ConditionsAqueous solution, acidic pH (1.5-3.0) vs neutral pH

Faster radical generation directly translates to reduced processing times and lower precursor consumption in industrial bleaching and chemical synthesis.

Reduction Potential
Cross-study
Dithionite−0.66 V
Thiourea dioxideHigher (1/5–1/10 dosage)
Lower, well-characterized potential may enable controlled reduction in sensitive substrates.
pH 7 aqueous, textile dyeing comparison.

Controlled Disproportionation for Transient Reductive Pulses

The inherent instability of dithionous acid is a critical process parameter rather than a mere drawback. In aqueous solution at 0°C, H2S2O4 undergoes rapid disproportionation into thiosulfate, sulfate, and sulfur dioxide with a rate constant of approximately 0.15 s^-1 [1]. While this requires strict temperature control (optimal stability below -10°C) and precise in situ generation protocols, it ensures that the active reducing agent is rapidly consumed and leaves no persistent reactive dithionite residue in the product stream[2]. In contrast, stable alkaline dithionite can persist and cause unwanted downstream side reactions or require extensive washing steps [1].

Evidence DimensionDecomposition rate constant (disproportionation)
Target Compound Data~0.15 s^-1 at 0°C (rapid transient pulse)
Comparator Or BaselineStable for days/weeks (Alkaline sodium dithionite solutions)
Quantified Difference>10,000-fold faster decomposition rate
ConditionsAqueous solution, 0°C, pH < 3 vs pH > 8

The rapid, controlled decomposition of dithionous acid allows for precise 'pulse' reductions without leaving persistent, reactive residues that complicate downstream purification.

Solution Half-Life
Cross-study
10.7 d (pH 7) → 33.6 d (pH 9.5)
Tunable stability window supports sustained, long-duration redox control.
Anaerobic closed system, 20–25 °C.
Nanoparticle Product
Head-to-head
Dithionite → Fe₃O₄TCE reduction >120 h incomplete
NaBH₄ → nZVIComplete in 2 h
Product phase and reductive reactivity differ significantly; not interchangeable for nZVI synthesis.
Batch TCE degradation, 1.5 mM.
Byproduct Profile
Cross-study
DithioniteSulfate, sulfite, sulfide
Thiourea dioxideUrea, sulfate (lower load)
Dithionite byproduct load is higher, impacting wastewater treatment cost.
Industrial vat dyeing context.

In Situ Transient Reductive Bleaching

Utilizing the high reduction potential and rapid radical generation of dithionous acid is essential for the bleaching of recalcitrant mechanical pulps and textiles where standard alkaline dithionite is insufficiently reactive [1]. The acidic conditions maximize the driving force for chromophore reduction.

Trace Metal Chelation and Extraction

Employing the acidic dithionous system allows researchers to simultaneously reduce and chelate bi- and trivalent transition metals (e.g., 'free iron' extraction) from complex mineral or biological matrices, outperforming generic bisulfite washes[2].

Electrochemical Mechanism Elucidation

Dithionous acid serves as the critical protonated intermediate in cyclic voltammetry and polarography studies investigating the sulfur dioxide-bisulfite interconversion and complex sulfur redox networks [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
In-situ groundwater remediation research
pH-dependent stability profile; moderate reduction potential
Redox barrier lifetime, Cr(VI)/TCE reduction endpoints
Selective biochemical reduction (proteins, intermediates)
+3 oxidation state; controlled reduction pathway
Functional group tolerance, oxygen-scavenging kinetics
Benchmarking novel reducing agents for vat dyeing
Established reduction profile in textile processes
Comparative dye reduction efficacy, byproduct analysis
Magnetite (Fe₃O₄) nanoparticle synthesis
Selective formation of mixed Fe(II)/Fe(III) oxide
Phase purity (XRD), magnetic properties, particle size

XLogP3

-0.9

Other CAS

7779-86-4

Wikipedia

Dithionous acid

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